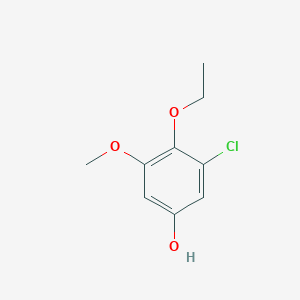

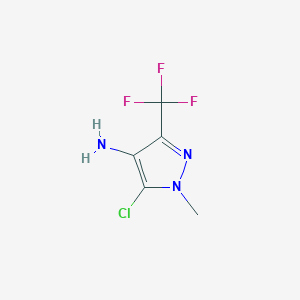

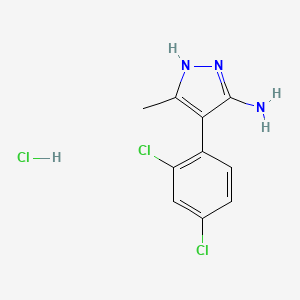

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Overview

Description

“5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C6H4ClF3N2O2 . It has a molecular weight of 228.56 . This compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is "1S/C5H4ClF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.55 g/mol . Its exact mass and monoisotopic mass are 184.0015103 g/mol . It has a topological polar surface area of 17.8 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds .

Scientific Research Applications

Chemical Properties

The compound “5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” has a molecular weight of 228.56 . It has a melting point of 200-202 degrees Celsius .

Photovoltaic Applications

Trifluoromethyl substituted derivatives of pyrazoles, including “5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine”, have been studied for their potential in photovoltaic applications . The fluorescence emissions of these compounds are caused by the photoinduced charge transfer process occurring between the substituent and the pyrazoloquinoline core .

Electroluminescent Applications

These compounds have also been explored for their electroluminescent properties . For instance, double-layer light-emitting diodes with an organic active layer (Molx + PVK) and an electron transporting material layer, ETM (2- [3,5-bis (4-phenyl-2-quinolyl)phenyl]-4-phenylquinoline (Tris-Q) have been fabricated. Bright bluish-green light originating from the active layer was observed in the double-layer device .

Organic Solar Cells

The bulk heterojunction BHJ solar cells based on 1H-pyrazolo [3,4-b] quinoline derivatives with architecture ITO/PEDOT:PSS/PDT + Molx/Al were fabricated . The organic active layer was a blend of Molx and poly (3-decylthiophene-2,5-diyl). The complex refractive index and the layer thickness of the organic solar cells were determined using a spectroscopic ellipsometer .

Modulation of Emission Properties and HOMO Energy Levels

The number of phenyls and their substitution positions modulate both emission properties and HOMO energy levels . This property can be leveraged to tune the optoelectronic properties of the material for specific applications.

Synthesis of Pyrazoloquinolines

“5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” can be used in the synthesis of 6-CF3-1H-pyrazolo [3,4-b]quinolines . These compounds have been characterized in terms of their optoelectronic applications .

Safety and Hazards

properties

IUPAC Name |

5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3N3/c1-12-4(6)2(10)3(11-12)5(7,8)9/h10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFSCIBVIMHPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)